![molecular formula C10H6BrNO3 B1409713 Methyl 2-bromo-5-cyano-4-formylbenzoate CAS No. 1804381-26-7](/img/structure/B1409713.png)
Methyl 2-bromo-5-cyano-4-formylbenzoate
Overview
Description
Methyl 2-bromo-5-cyano-4-formylbenzoate (MBCF) is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will provide an overview of MBCF, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Methyl 2-bromo-5-cyano-4-formylbenzoate has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent for the synthesis of various compounds such as 2-bromo-5-cyano-4-formylbenzoic acid, 4-formylbenzoic acid, and 2-bromo-5-cyanoacetophenone. It has also been used as a solvent for the synthesis of various organic compounds. In addition, it has been studied for its potential applications in the field of molecular biology, as it has been used to study the structure and function of proteins, DNA, and RNA.
Mechanism of Action
Methyl 2-bromo-5-cyano-4-formylbenzoate is a synthetic compound that acts as an inhibitor of certain enzymes. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, it has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Methyl 2-bromo-5-cyano-4-formylbenzoate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have neuroprotective effects, as it has been shown to reduce the risk of neurodegenerative diseases such as Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-5-cyano-4-formylbenzoate has several advantages for laboratory experiments. It is relatively inexpensive, and it is stable in a variety of environments. In addition, it can be used in a variety of solvents, which makes it suitable for a wide range of applications. However, it has some limitations, as it is not soluble in water and can be toxic if not handled properly.
Future Directions
Methyl 2-bromo-5-cyano-4-formylbenzoate has potential applications in a variety of scientific research fields. It could be used as a reagent for the synthesis of various compounds, and it could be studied for its potential applications in molecular biology. In addition, it could be studied for its potential therapeutic applications, as it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Furthermore, it could be studied for its potential applications in drug delivery, as it could be used to deliver drugs to specific areas of the body. Finally, it could be studied for its potential applications in the field of nanotechnology, as it could be used to create nanomaterials for various applications.
properties
IUPAC Name |
methyl 2-bromo-5-cyano-4-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-6(4-12)7(5-13)3-9(8)11/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEIPUNJOKVKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyano-4-formylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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